![molecular formula C20H22O6 B2844232 1-[4-Hydroxy-3-(2-hydroxy-3-methoxy-5-propanoylphenyl)-5-methoxyphenyl]propan-1-one CAS No. 18592-97-7](/img/structure/B2844232.png)
1-[4-Hydroxy-3-(2-hydroxy-3-methoxy-5-propanoylphenyl)-5-methoxyphenyl]propan-1-one
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Overview
Description
This compound is also known as 1-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-, 3-Methoxy-4-hydroxypropiophenone, 4-Hydroxy-3-methoxypropiophenone, and Propiovanillone . It is a volatile aromatic compound often found in wine that has been aged in wood barrels, contributing to the wine’s flavor profile .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C10H12O3 . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.2005 . It is a yellowish oil with a boiling point of 126-127 °C at 0.3 mm Hg .Scientific Research Applications
- Candida albicans : Studies have shown that 4-Hydroxy-2-quinolone can arrest the cell cycle at the S and G2/M phase in Candida albicans, suggesting its potential as an anti-infective agent .
- 4-Hydroxy-2-quinolone exhibits antioxidant properties, which may contribute to its anti-inflammatory effects. Researchers have investigated its potential in managing oxidative stress-related conditions .
- 3-Arylated 2-Hydroxy-1,4-naphthoquinones : These derivatives, including 4-Hydroxy-2-quinolone, have been studied for their anticancer properties. They show promise in inhibiting cancer cell growth .
- Bioisosteric Glutamate Analog : By mimicking the distal (S)-glutamic acid carboxyl group, 4-Hydroxy-2-quinolone derivatives have been explored as potential glutamate analogs with therapeutic applications .
- 4-Hydroxy-2-quinolone is of interest as a biorenewable compound. Researchers have investigated its synthesis methodologies for sustainable chemical production .
- Researchers have used 4-Hydroxy-2-quinolone as a building block for the synthesis of related heterocycles, ranging from four-membered to seven-membered rings. Many of these derivatives exhibit unique biological activities .
- The parent heterocycle, quinolone, has been used in drug development. For instance, quinine and its derivatives (isolated from natural sources) have been employed to treat various conditions, including nocturnal leg cramps and arthritis .
Antimicrobial Properties
Anti-Inflammatory and Antioxidant Effects
Anticancer Potential
Biorenewable Molecules
Heterocyclic Synthesis
Drug Development
Mechanism of Action
properties
IUPAC Name |
1-[4-hydroxy-3-(2-hydroxy-3-methoxy-5-propanoylphenyl)-5-methoxyphenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-5-15(21)11-7-13(19(23)17(9-11)25-3)14-8-12(16(22)6-2)10-18(26-4)20(14)24/h7-10,23-24H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPHAQHTEFJHBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)C(=O)CC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Hydroxy-3-(2-hydroxy-3-methoxy-5-propanoylphenyl)-5-methoxyphenyl]propan-1-one |
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